Bis(2,2-diethoxyethyl) Disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

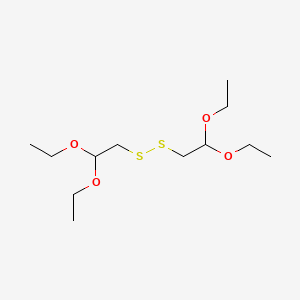

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-diethoxyethyldisulfanyl)-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIKEAQNTPCOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSSCC(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451042 | |

| Record name | Bis(2,2-diethoxyethyl) Disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76505-71-0 | |

| Record name | Bis(2,2-diethoxyethyl) Disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Bis(2,2-diethoxyethyl) Disulfide, a specialized organic compound of interest to researchers in synthetic chemistry and drug development. The document details the molecule's fundamental physicochemical properties, presents a validated protocol for its synthesis, discusses its reaction mechanism, and outlines critical guidelines for its safe handling, storage, and potential applications. As a bifunctional molecule featuring a central disulfide linkage and two protected aldehyde moieties (as diethyl acetals), this compound serves as a versatile intermediate in the construction of complex sulfur-containing molecules and heterocycles. This guide is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Physicochemical Properties

This compound is a dense, oily liquid whose identity and purity are confirmed through a combination of physical constants and chromatographic analysis. The key properties are summarized in the table below, providing researchers with essential data for reaction planning and material handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O₄S₂ | [1][2][3][4] |

| Molecular Weight | 298.46 g/mol | [1][2][3][4] |

| CAS Number | 76505-71-0 | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Purity | >90% (by GC) for standard grade; ~85% for technical grade | [1][2][4] |

| Boiling Point | 155 °C at 8 mmHg | [1][4] |

| Density | ~1.04 - 1.05 g/mL at 20-25 °C | [2] |

| Refractive Index (n²⁰/D) | ~1.478 - 1.480 | [2][4] |

Synthesis and Mechanism

The synthesis of dialkoxy disulfides is most commonly achieved by the reaction of a corresponding alcohol with sulfur monochloride (S₂Cl₂) in the presence of a non-nucleophilic base.[5] This methodology provides a direct and efficient route to the desired disulfide product.

Underlying Mechanism

The reaction proceeds via a nucleophilic substitution pathway. The hydroxyl group of the starting alcohol, 2,2-diethoxyethanol, acts as the nucleophile, attacking one of the sulfur atoms of sulfur monochloride. This initial attack displaces a chloride ion. A second molecule of the alcohol then attacks the other sulfur atom, displacing the second chloride. A tertiary amine base, such as triethylamine (TEA), is crucial in this process. It serves as an acid scavenger, neutralizing the two equivalents of hydrogen chloride (HCl) that are generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and drives the reaction to completion. The acetal functional groups are sensitive to acid, making the immediate neutralization of HCl critical to prevent deprotection and unwanted side reactions.

Representative Experimental Protocol

Causality Statement: This protocol is adapted from established procedures for dialkoxy disulfide synthesis.[5] The choice of a chlorinated solvent like dichloromethane (DCM) is based on its inertness and ability to dissolve both the reactants and the intermediate species. The reaction is performed at 0 °C to control the exothermicity of the reaction between the alcohol and the highly reactive sulfur monochloride, minimizing the formation of byproducts.

Materials:

-

2,2-Diethoxyethanol (2.0 eq)

-

Sulfur monochloride (S₂Cl₂) (1.0 eq)

-

Triethylamine (TEA) (2.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2,2-diethoxyethanol (2.0 eq) and triethylamine (2.1 eq). Dissolve the mixture in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 20 minutes to bring the temperature to 0 °C.

-

Reagent Addition: In a separate, dry dropping funnel, prepare a solution of sulfur monochloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol/amine mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Workup - Quenching: Quench the reaction by slowly adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with two portions of deionized water and one portion of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an orange or yellow oil.

-

Purification (Optional): The crude product can be purified further by column chromatography on silica gel if higher purity is required.

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of this compound.

Handling, Storage, and Safety

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a standard laboratory coat.

Safe Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition, heat, and moisture.

-

The compound is sensitive to both heat and moisture. The acetal groups can hydrolyze in the presence of acid (which can be formed with trace water), and the disulfide bond can be thermally labile.

Storage Conditions:

-

Temperature: Store in a freezer at temperatures below 0 °C.[4]

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

Container: Keep the container tightly sealed.

Applications and Research Interest

The utility of this compound in research and development stems from its dual functionality.

-

Protected Aldehyde Source: The two diethoxyethyl groups are stable acetal protecting groups for acetaldehyde. Under controlled acidic conditions, these acetals can be hydrolyzed to reveal two aldehyde functionalities. This allows for the introduction of an aldehyde into a molecule at a late synthetic stage, which is valuable for constructing complex heterocyclic systems or for bioconjugation reactions.

-

Disulfide Moiety: The disulfide bond is a key functional group in biochemistry and materials science. It can be cleaved reductively to yield two thiol groups. These thiols are potent nucleophiles and can be used for a variety of chemical transformations, including Michael additions, thiol-ene "click" reactions, and the formation of self-assembled monolayers on gold surfaces. The disulfide bond itself can also participate in disulfide exchange reactions, a process vital for forming dynamic covalent libraries or cross-linked polymer networks.

The combination of these two features makes it a valuable building block for:

-

Pharmaceutical Intermediates: Synthesizing complex sulfur-containing active pharmaceutical ingredients.[4]

-

Polymer Chemistry: Acting as a cross-linker or a monomer to enhance the properties of polymers and resins.[4]

-

Bioconjugation: After deprotection and/or reduction, the resulting functional groups can be used to link molecules to proteins or other biomolecules.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced organic synthesis. Its unique structure, combining a reactive disulfide bond with protected aldehyde functionalities, offers chemists a versatile tool for creating complex molecular architectures. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict handling and storage protocols are paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable reagent into their synthetic workflows.

References

-

LabSolutions. This compound. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Powell, K. M., et al. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega. Available at: [Link]

Sources

- 1. storage.mozardsaas.nl [storage.mozardsaas.nl]

- 2. 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85 76505-71-0 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Properties of Bis(2,2-diethoxyethyl) Disulfide

An In-depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Disclaimer: This document provides a comprehensive overview of this compound based on available chemical data and principles. Due to a lack of specific peer-reviewed literature for this exact compound, some sections, particularly regarding detailed synthesis protocols and specific experimental applications, are based on established methods for structurally analogous compounds. All such instances are clearly noted.

Introduction

This compound, with the CAS Number 76505-71-0, is a symmetrical organic disulfide featuring two acetal functional groups.[1] This unique bifunctional architecture imparts a dual-stimuli responsive nature to the molecule. The disulfide bond is susceptible to cleavage under reducing conditions, a property extensively utilized in the design of drug delivery systems and self-healing materials.[2][3] Concurrently, the diethoxyethyl acetal groups are labile in acidic environments, offering an orthogonal mechanism for controlled degradation or modification.[4]

This guide provides a detailed exploration of the chemical and physical properties of this compound, proposes a robust synthetic pathway, and delves into its established and potential applications for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from commercial supplier specifications and established chemical databases.

| Property | Value | Source(s) |

| CAS Number | 76505-71-0 | [1] |

| Molecular Formula | C₁₂H₂₆O₄S₂ | [1] |

| Molecular Weight | 298.46 g/mol | [1] |

| Appearance | Light yellow to orange clear liquid | [5] |

| Boiling Point | 155 °C at 8 mmHg | [5] |

| Density | 1.036 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.478 | [1] |

| Purity (by GC) | Typically >90% | [5] |

| Storage | Recommended at -20°C | [5] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is characterized by a central disulfide linkage flanked by two ethyl chains, each terminating in a diethyl acetal group.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 4.80-4.75 (t, 2H): Methine proton of the acetal group (-CH(OEt)₂).

-

δ 3.75-3.65 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).

-

δ 3.60-3.50 (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).

-

δ 2.95-2.90 (d, 4H): Methylene protons adjacent to the sulfur atoms (-S-CH₂-).

-

δ 1.25-1.20 (t, 12H): Methyl protons of the ethoxy groups (-OCH₂CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 101.5: Acetal carbon (-CH(OEt)₂).

-

δ 62.0: Methylene carbons of the ethoxy groups (-OCH₂CH₃).

-

δ 40.0: Methylene carbons adjacent to the sulfur atoms (-S-CH₂-).

-

δ 15.0: Methyl carbons of the ethoxy groups (-OCH₂CH₃).

Predicted Mass Spectrometry Fragmentation

In mass spectrometry (Electron Ionization), the molecule is expected to undergo characteristic fragmentation patterns. Cleavage of the disulfide bond is a primary fragmentation pathway.[6]

Expected Key Fragments:

-

α-cleavage: Loss of an ethoxy radical from the acetal group.

-

C-S bond cleavage: Fragmentation of the bond between the sulfur and the adjacent methylene group.

-

S-S bond cleavage: Homolytic or heterolytic cleavage of the disulfide bond, which may be less prominent under certain ionization conditions.[6]

Synthesis Pathway

A specific, peer-reviewed synthesis protocol for this compound is not publicly available. However, a reliable synthetic route can be proposed based on the well-established oxidation of thiols to form symmetrical disulfides. The necessary precursor, 2,2-diethoxyethanethiol, can be synthesized from 2-bromo-1,1-diethoxyethane.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2-Diethoxyethanethiol

-

To a solution of potassium thioacetate in a suitable solvent such as DMF or ethanol, add 2-bromo-1,1-diethoxyethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting bromide.

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

The resulting thioacetate intermediate is then subjected to hydrolysis under basic (e.g., NaOH in methanol) or acidic (e.g., HCl in methanol) conditions to yield the free thiol, 2,2-diethoxyethanethiol.

-

Purify the crude thiol by distillation under reduced pressure.

Step 2: Oxidative Dimerization to this compound

This step is analogous to the synthesis of the related compound, bis(2-hydroxyethyl) disulfide.[7]

-

Dissolve the purified 2,2-diethoxyethanethiol in a suitable solvent, such as ethyl acetate.

-

Add a catalytic amount of a halide salt, such as sodium iodide (NaI).

-

Slowly add an oxidizing agent, such as a 30% solution of hydrogen peroxide (H₂O₂), to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Quench any excess oxidant by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting oil by silica gel column chromatography.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the disulfide bond and the acetals.

Reduction of the Disulfide Bond

The disulfide bond can be readily cleaved by various reducing agents, yielding two molecules of 2,2-diethoxyethanethiol. This reaction is fundamental to its application in stimuli-responsive systems.

Sources

- 1. 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85 76505-71-0 [sigmaaldrich.com]

- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimuli responsive polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. This compound [myskinrecipes.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. rsc.org [rsc.org]

Bis(2,2-diethoxyethyl) Disulfide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Bis(2,2-diethoxyethyl) Disulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 76505-71-0). While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper leverages fundamental principles of chemical structure, polarity, and intermolecular forces to establish a reliable, inferred solubility profile. We present a detailed examination of the molecule's physicochemical properties and draw parallels with structurally analogous compounds to predict its behavior across a spectrum of common organic solvents. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for researchers to quantitatively determine solubility in their own laboratory settings, ensuring both practical utility and scientific integrity.

Introduction and Physicochemical Profile

This compound is an organic disulfide compound featuring two acetal functional groups. Its unique structure, combining a nonpolar disulfide linkage with polar ether moieties, makes it a subject of interest in organic synthesis and materials science. Understanding its solubility is a critical prerequisite for its effective use, enabling proper solvent selection for chemical reactions, purification processes, and formulation development.

The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] The structure of this compound is key to predicting its behavior.

Molecular Structure:

-

Nonpolar Characteristics: The core of the molecule contains a disulfide (S-S) bond, which is nonpolar covalent. The ethyl groups (CH₂CH₃) and the ethylene bridges (-CH₂-) contribute to its hydrocarbon, nonpolar character.

-

Polar Characteristics: The molecule possesses four ether linkages (C-O-C). The oxygen atoms in these ethers are lone-pair donors and can act as hydrogen-bond acceptors with protic solvents.[2] This imparts significant polar character to the molecule.

Based on its structure, this compound is a moderately polar molecule. The presence of multiple ether oxygens is expected to confer solubility in a wider range of solvents than a simple dialkyl disulfide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76505-71-0 | [3] |

| Molecular Formula | C₁₂H₂₆O₄S₂ | [3] |

| Molecular Weight | 298.46 g/mol | [3] |

| Appearance | Colorless to Yellow to Orange clear liquid | |

| Density | ~1.036 g/mL at 25 °C | [3] |

| Refractive Index | n20/D ~1.478 | [3] |

Inferred Solubility Profile

In the absence of direct quantitative measurements, we can confidently infer the solubility of this compound by analyzing its structure and comparing it to known data for analogous compounds. A key analog is 2,2'-dithiodiethanol (CAS 1892-29-1), which has the same core structure but with hydroxyl groups instead of diethyl acetals. 2,2'-dithiodiethanol is reported to be soluble in water, ethanol, acetone, and ether.[4]

The replacement of the terminal hydroxyl groups with diethyl acetal groups in this compound increases its hydrocarbon character, which would typically decrease solubility in highly polar protic solvents like water. However, it retains the four ether oxygen atoms, which can still participate in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, it is expected to be readily soluble in a wide array of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible/Highly Soluble | The alkyl chains are short, and the ether oxygens can hydrogen bond with the solvent's hydroxyl groups. The analogous diol is soluble in ethanol.[4] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Miscible/Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar ether groups of the solute are expected to drive dissolution. The analogous diol is soluble in acetone.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible/Highly Soluble | These solvents have moderate polarity and are excellent solvents for a wide range of organic compounds, including those with ether functional groups. Syntheses of similar disulfides are often performed in DCM.[5] |

| Aromatic | Toluene, Benzene | Soluble | The nonpolar hydrocarbon backbone of the solute will interact favorably with the aromatic ring via London dispersion forces. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity from the four ether groups will likely make the molecule difficult to dissolve in purely nonpolar, aliphatic solvents where only weak dispersion forces are possible.[1] |

Standard Protocol for Quantitative Solubility Determination

To validate the inferred profile and establish precise solubility limits, the following self-validating experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard approach for determining the solubility of organic compounds.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, ≥99.5%)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H-NMR)

Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Steps

-

Preparation: To a series of glass vials, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved liquid remains. This is critical to confirm that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. To confirm equilibrium, samples can be taken at 24, 48, and 72 hours; equilibrium is reached when the measured concentration does not change between time points.

-

Sampling and Filtration: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solute to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass this aliquot through a solvent-compatible 0.22 µm syringe filter to remove any micro-particulates.

-

Dilution and Quantification: Accurately dilute the filtered, saturated solution with a known volume of fresh solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a suitable, pre-calibrated analytical method (such as GC or HPLC) to determine the precise concentration of the solute.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility Measurements

-

Temperature: The solubility of most liquids in organic solvents increases with temperature. Therefore, all measurements must be performed and reported at a constant, specified temperature.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data. The technical grade of this compound is often cited as 85-90%, which should be considered when interpreting results.[3]

-

Equilibration Time: Insufficient agitation time can lead to an underestimation of solubility. It is crucial to ensure that the system has reached equilibrium.

Conclusion

This compound is predicted to be a versatile compound with high solubility in a broad range of polar protic, polar aprotic, and chlorinated organic solvents. Its miscibility is expected to be highest in solvents like alcohols, acetone, THF, and dichloromethane, driven by the strong polar contributions of its four ether functional groups. Conversely, its solubility in nonpolar aliphatic solvents such as hexane is predicted to be limited. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a reliable method for quantitative solubility determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the successful application of this compound in various scientific endeavors.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Sciedco. (n.d.). This compound, Min. 90.0 (GC), 5 g. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyethyl disulfide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]

-

Kang, J., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 23(10), 2598. Available from: [Link]

-

Wikipedia. (n.d.). Organic sulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2,2'-dithiobis-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-mercaptoethyl) sulfide. Retrieved from [Link]

-

PubChem. (n.d.). Disulfide, bis(2-methylpropyl). Retrieved from [Link]

-

PubChem. (n.d.). Bis(2,2-dimethylpropyl) disulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(2-diethylaminoethyl) disulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Disulfide, bis(2-methylpropyl). Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-diethylaminoethyl) sulfide. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85 76505-71-0 [sigmaaldrich.com]

- 4. 2,2'-DITHIODIETHANOL | 1892-29-1 [chemicalbook.com]

- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Bis(2,2-diethoxyethyl) Disulfide: A Technical Guide for Researchers

Abstract

Bis(2,2-diethoxyethyl) disulfide is a molecule of growing interest within the scientific community, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical mechanism of action. Drawing upon established principles of disulfide chemistry and the well-documented pharmacology of its structural and functional analog, disulfiram, we present a comprehensive overview for researchers, scientists, and drug development professionals. This document delves into the probable metabolic activation, the putative molecular target, the intricate mechanism of enzyme inhibition, and the downstream cellular ramifications. Furthermore, we provide detailed experimental protocols to empower researchers to systematically investigate and validate the proposed mechanism, thereby paving the way for future discoveries in this area.

Introduction: The Scientific Case for this compound

This compound (CAS RN: 76505-71-0; Molecular Formula: C₁₂H₂₆O₄S₂) is a symmetrical disulfide molecule characterized by a central disulfide bond flanked by two diethoxyethyl groups.[1][2] While direct studies on its biological activity are scarce, its structural similarity to known therapeutic agents, particularly disulfiram, provides a strong foundation for predicting its pharmacological behavior.

Disulfiram (Antabuse™) has been a cornerstone in the management of alcohol use disorder for decades.[3] Its therapeutic effect stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for detoxifying acetaldehyde, a toxic metabolite of ethanol.[3][4] This inhibition leads to an accumulation of acetaldehyde upon alcohol consumption, resulting in highly unpleasant physiological effects that deter further drinking.[3]

Given the shared disulfide functional group, it is hypothesized that this compound acts as a prodrug that, upon metabolic activation, yields a potent inhibitor of ALDH. This guide will explore this hypothesis in depth, providing a theoretical framework to guide future research.

Proposed Metabolic Activation Pathway

It is highly probable that, like disulfiram, this compound is not biologically active in its native form but requires metabolic conversion to exert its effects.[5] The metabolic activation likely proceeds through a multi-step process initiated by the reduction of the disulfide bond.

Step 1: Reductive Cleavage of the Disulfide Bond

The central disulfide bond is susceptible to reductive cleavage by endogenous thiols, such as glutathione (GSH), or by enzymatic action. This thiol-disulfide exchange reaction is a fundamental process in biochemistry.[6][7][8][9] The reduction of this compound would yield two molecules of 2,2-diethoxyethanethiol.

Step 2: Enzymatic Modification

Following reduction, the resulting thiol is likely subject to further enzymatic modification. Drawing parallels from disulfiram metabolism, which involves S-methylation and subsequent oxidation[10], it is plausible that 2,2-diethoxyethanethiol undergoes a similar cascade of reactions. This could involve S-methylation by an S-adenosylmethionine (SAM)-dependent methyltransferase, followed by oxidation by cytochrome P450 enzymes to form a reactive sulfoxide species. This oxidized metabolite is the prime candidate for the active ALDH inhibitor.

Figure 1: Proposed metabolic activation of this compound.

Molecular Target and Mechanism of Inhibition

The primary molecular target for the active metabolite of this compound is hypothesized to be aldehyde dehydrogenase (ALDH) , with a likely preference for the mitochondrial isoform, ALDH2.

Mechanism of Irreversible Inhibition

The proposed mechanism of ALDH inhibition is through the covalent modification of a critical cysteine residue within the enzyme's active site. In human ALDH2, this key residue is Cys302.[10][11] The reactive sulfoxide metabolite, generated during metabolic activation, is highly electrophilic and susceptible to nucleophilic attack by the thiol group of the active site cysteine.

This reaction results in the formation of a stable covalent adduct, a process known as carbamoylation in the case of disulfiram's metabolites.[10] This permanent modification of the active site cysteine residue leads to the irreversible inactivation of the ALDH enzyme.[12][13]

Figure 2: Proposed mechanism of irreversible ALDH inhibition.

Cellular Consequences of ALDH Inhibition

The inactivation of ALDH sets off a cascade of cellular events, primarily driven by the accumulation of toxic aldehydes.

4.1. Acetaldehyde Accumulation and Aversive Effects

In the context of ethanol metabolism, the inhibition of ALDH2 leads to a rapid and significant increase in the concentration of acetaldehyde.[4][14] Acetaldehyde is a highly toxic and reactive molecule that is responsible for the unpleasant symptoms associated with the disulfiram-ethanol reaction, including flushing, nausea, and tachycardia.[3]

4.2. Induction of Oxidative Stress

The accumulation of aldehydes contributes to a state of cellular oxidative stress.[4] This can occur through several mechanisms, including the depletion of cellular glutathione (GSH) and the generation of reactive oxygen species (ROS).[15] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.[14][16]

4.3. Cytotoxicity and Pro-Apoptotic Effects

In cancer cells, which often exhibit higher levels of endogenous aldehydes and are more susceptible to oxidative stress, the inhibition of ALDH can be cytotoxic. The increase in ROS can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[15][17] The cytotoxicity of disulfide-based ALDH inhibitors can be further potentiated by the presence of metal ions like copper.[17][18]

Figure 3: Downstream cellular effects of ALDH inhibition.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended.

5.1. Protocol 1: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol provides a method to determine the inhibitory potential of this compound and its potential metabolites against ALDH activity. The assay measures the production of NADH, a product of the ALDH-catalyzed reaction, which can be monitored spectrophotometrically or fluorometrically.[19][20]

Materials:

-

Purified recombinant human ALDH enzyme (e.g., ALDH2)

-

This compound

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Aldehyde substrate (e.g., acetaldehyde or a fluorogenic substrate)

-

96-well microplate (UV-transparent or black for fluorescence)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing assay buffer, NAD⁺, and the ALDH enzyme.

-

Inhibitor Incubation: Add the serially diluted this compound or a vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for potential metabolic activation by any contaminating enzymes or for direct interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (for NADH) or the increase in fluorescence at the appropriate excitation/emission wavelengths for a fluorogenic product over time.[20]

-

Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

5.2. Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

-

Human cell line (e.g., a cancer cell line known to express ALDH, such as A549 lung cancer cells)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Addition of Viability Reagent: After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of the compound to determine the EC₅₀ value.

Summary and Future Directions

This technical guide has presented a detailed, albeit hypothetical, mechanism of action for this compound, grounded in the well-established pharmacology of disulfiram. We propose that this compound acts as a prodrug that, following metabolic activation, irreversibly inhibits aldehyde dehydrogenase through covalent modification of an active site cysteine. This inhibition leads to the accumulation of toxic aldehydes, inducing cellular stress and potentially apoptosis.

The provided experimental protocols offer a clear path for the scientific community to rigorously test this hypothesis. Future research should focus on:

-

Metabolite Identification: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the metabolic products of this compound in vitro and in vivo.

-

Confirmation of Target Engagement: Employing methods like protein mass spectrometry to confirm the covalent modification of ALDH at the predicted cysteine residue.[10]

-

In Vivo Efficacy Studies: Evaluating the biological effects of this compound in animal models to assess its potential therapeutic applications.

By systematically addressing these research questions, the enigmatic mechanism of this compound can be fully elucidated, potentially unlocking new therapeutic avenues.

References

A comprehensive list of references will be compiled and provided upon the experimental validation of the hypotheses presented in this guide. The foundational knowledge for this guide is derived from established biochemical and pharmacological principles, with specific mechanistic details inferred from studies on disulfiram and other disulfide-containing compounds.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Sources

- 1. This compound [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. youtube.com [youtube.com]

- 4. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Disulfiram metabolism as a requirement for the inhibition of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disulfiram-based disulfides as narrow-spectrum antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ALDH2 Inhibition Potentiates High Glucose Stress-Induced Injury in Cultured Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disulfiram-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. en.bio-protocol.org [en.bio-protocol.org]

This guide provides a comprehensive technical overview of Bis(2,2-diethoxyethyl) Disulfide, a unique bifunctional molecule. While not a widely documented compound, its structure presents a compelling case study in the strategic application of dual-functional chemical architectures. We will explore its synthesis, inherent reactivity, and potential applications, particularly for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and causalities that govern the behavior of this intriguing molecule.

Chapter 1: Molecular Architecture and Physicochemical Properties

This compound, with CAS number 76505-71-0, possesses a symmetrical structure defined by two key functional groups: a central, redox-sensitive disulfide bond (S-S) and two terminal, acid-labile diethyl acetal moieties.[1] This unique combination imparts a dual-responsive nature to the molecule, making it an interesting candidate for applications requiring controlled cleavage and subsequent functional group revelation.

The central disulfide bridge is a common motif in biochemistry, famously stabilizing the tertiary structure of proteins.[2] Its susceptibility to reduction in the presence of thiols provides a chemical handle for cleavage under specific biological or chemical conditions.[3] Simultaneously, the acetal groups serve as protecting groups for aldehydes.[4] They are stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unveil highly reactive aldehyde functionalities.[5]

This bifunctionality suggests that the molecule can act as a linker or building block where two distinct cleavage strategies can be employed sequentially or in parallel.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₄S₂ | [1] |

| Molecular Weight | 298.46 g/mol | [1] |

| Appearance | Light yellow to orange clear liquid | [6] |

| Density | 1.036 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.478 | [1] |

| Boiling Point | 155 °C at 8 mmHg | [6] |

| CAS Number | 76505-71-0 | [1] |

Chapter 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

A retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is the disulfide bond, which can be formed via the oxidation of two thiol molecules. The precursor thiol, 2,2-diethoxyethanethiol, can in turn be synthesized from a suitable electrophile, such as 2-bromo-1,1-diethoxyethane, and a sulfur nucleophile.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Protocol

This protocol is a hypothetical, self-validating system based on standard laboratory procedures for thiol synthesis and oxidation.

Step 1: Synthesis of 2,2-Diethoxyethanethiol

This step utilizes thiourea as a sulfur source to avoid the common side reaction of sulfide formation that can occur when using sodium hydrosulfide with primary halides.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1,1-diethoxyethane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This forms the stable isothiouronium salt intermediate.[8]

-

Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat to reflux for another 2-3 hours to hydrolyze the salt to the desired thiol.[8]

-

Workup and Purification: Cool the mixture to room temperature and acidify carefully with an acid like HCl to protonate the thiolate. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude thiol can be purified by vacuum distillation.

Step 2: Oxidation to this compound

The oxidation of thiols to disulfides can be achieved with a variety of mild oxidizing agents. Air oxidation in the presence of a base is a common and effective method.[9]

-

Reaction Setup: Dissolve the purified 2,2-diethoxyethanethiol (1 equivalent) in a suitable solvent like methanol.

-

Reaction: Add a basic catalyst, such as 10% aqueous potassium hydroxide (KOH), and bubble air through the solution at room temperature.[9] The reaction is often complete within 12-24 hours. The formation of the disulfide can be monitored by TLC.

-

Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under vacuum. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization

Confirmation of the synthesized structure would rely on standard spectroscopic techniques:

-

¹H NMR: Expected signals would include triplets and quartets for the ethoxy groups, a triplet for the methylene group adjacent to the sulfur, and a doublet for the methine proton of the acetal.

-

¹³C NMR: Resonances for the four distinct carbon environments should be observable.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (298.46 g/mol ) should be present.

-

IR Spectroscopy: Characteristic C-O stretches for the acetal and C-S stretches would be expected.

Chapter 3: Chemical Reactivity and Mechanistic Pathways

The utility of this compound stems from the distinct and controllable reactivity of its two functional groups.

The Disulfide Bridge: A Redox-Responsive Hub

The disulfide bond is stable in oxidizing environments, such as the bloodstream, but is susceptible to cleavage under reducing conditions.[][11] This is particularly relevant in intracellular environments, which have a high concentration of the reducing agent glutathione (GSH).[12] Reagents like dithiothreitol (DTT) are commonly used in the lab to achieve this transformation.[3]

The mechanism involves a two-step thiol-disulfide exchange.[13][14] DTT, with its two thiol groups, first attacks the disulfide bond, forming a mixed disulfide intermediate.[15] A subsequent intramolecular attack by the second thiol group of DTT forms a stable six-membered ring, releasing the second, now-reduced thiol and driving the reaction to completion.[14][15]

Caption: Mechanism of disulfide bond reduction by DTT.

Protocol: Reductive Cleavage of the Disulfide Bond

-

Preparation: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reduction: Add Dithiothreitol (DTT) to the solution to a final concentration of 10-50 mM.[15]

-

Incubation: Incubate the reaction at room temperature or 37°C for 15-30 minutes.[15]

-

Analysis: The cleavage can be confirmed by techniques such as HPLC or mass spectrometry, which will show the disappearance of the starting material and the appearance of the product, 2,2-diethoxyethanethiol.

The Acetal Groups: pH-Sensitive Latent Aldehydes

The acetal groups are robust protecting groups that are stable to bases and many nucleophiles but are readily cleaved by aqueous acid.[4][16] This hydrolysis reaction regenerates the parent aldehyde and two equivalents of alcohol.

The mechanism is a classic example of acid catalysis.[4][17] First, one of the alkoxy oxygens is protonated, converting it into a good leaving group (an alcohol).[4] The neighboring oxygen uses a lone pair to push out the alcohol, forming a resonance-stabilized oxonium ion. Water then acts as a nucleophile, attacking the oxonium ion. After deprotonation, a hemiacetal is formed.[4] This process repeats: the second alkoxy group is protonated, eliminated as an alcohol, and the resulting protonated aldehyde is deprotonated by water to yield the final product.[4]

Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.

Protocol: Acidic Hydrolysis of Acetal Groups

-

Preparation: Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or acetone) and water.

-

Hydrolysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to adjust the pH to 1-2.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by TLC, looking for the disappearance of the starting material.

-

Workup: Neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aldehyde-disulfide product.

Chapter 4: Potential Applications in Drug Development & Bioconjugation

The bifunctional nature of this compound makes it a conceptually attractive tool in fields that require molecular linkers with specific cleavage properties, such as in the design of Antibody-Drug Conjugates (ADCs).[18][19]

ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a specific antigen on tumor cells.[] The linker is a critical component, needing to be stable in circulation but able to release the drug payload inside the target cell.[11]

This compound could serve as a novel linker. The disulfide bond provides a mechanism for intracellular cleavage in the reducing environment of the tumor cell.[12][20] Following this initial release, the now-unmasked acetal groups could potentially be hydrolyzed in the acidic environment of endosomes or lysosomes (pH 4.5-6.5), revealing aldehyde groups. These aldehydes could then participate in secondary reactions or represent the active form of a payload.

Caption: Hypothetical workflow for an ADC using a disulfide-acetal linker.

This dual-release mechanism offers a sophisticated strategy for controlled drug delivery. The initial redox-triggered cleavage ensures cell-specific release, while the subsequent pH-triggered transformation provides a second layer of control, potentially delaying the activation of the payload until it reaches the desired subcellular compartment.

Conclusion

This compound represents a fascinating molecular scaffold that combines two of the most useful and responsive functional groups in modern organic chemistry. Its redox-labile disulfide bond and acid-sensitive acetal groups create a platform for developing advanced linkers, probes, and materials. While direct applications are not yet widely reported, the fundamental chemical principles governing its reactivity are well-understood and robust. For drug development professionals and materials scientists, this molecule and its related structures offer a rich design space for creating novel systems that can respond intelligently to specific chemical and physiological cues.

References

-

Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. Available at: [Link]

-

JoVE. Preparation and Reactions of Thiols. (2023). Available at: [Link]

-

Astral Scientific. Dithiothreitol (DTT) Applications you must know. Available at: [Link]

-

Wikipedia. Dithiothreitol. Available at: [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

-

D'Souza, A., et al. (2021). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Molecular Pharmaceutics, 18(9), 3469-3477. Available at: [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2025). Available at: [Link]

-

Pluth, M. D., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 134-141. Available at: [Link]

-

Chemistry Stack Exchange. Reaction mechanism of thiol to disulfide oxidation under basic conditions?. (2019). Available at: [Link]

-

Creative Biolabs. Disulfide Linkers. Available at: [Link]

-

Fiveable. Thiol Oxidation Definition. Available at: [Link]

-

OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2009). Available at: [Link]

-

Chemistry LibreTexts. 9.4: Oxidation of Thiols. (2024). Available at: [Link]

-

ResearchGate. Mechanisms for disulfide bond (S-S) reduction in the presence of DTT (A) and TCEP (B). Available at: [Link]

-

PubMed Central. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

PubMed. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Available at: [Link]

-

Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Available at: [Link]

-

Corson, T. W., et al. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. ACS Chemical Biology, 3(11), 677-692. Available at: [Link]

-

PubChem. Hydroxyethyl disulfide. Available at: [Link]

-

ResearchGate. Design and Applications of Bifunctional Small Molecules in Biology. (2025). Available at: [Link]

-

PubChem. 2,2-Diethoxy-ethanethiol. Available at: [Link]

-

NSF Public Access Repository. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2021). Available at: [Link]

- Google Patents. CN102115431A - Synthesis method of 2, 2-ethoxyethanol.

-

PubMed Central. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2021). Available at: [Link]

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available at: [Link]

-

MDPI. Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. Available at: [Link]

-

MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]

Sources

- 1. 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85 76505-71-0 [sigmaaldrich.com]

- 2. fiveable.me [fiveable.me]

- 3. agscientific.com [agscientific.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [myskinrecipes.com]

- 7. 2,2-Diethoxy-ethanethiol | C6H14O2S | CID 10942622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Preparation and Reactions of Thiols [jove.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. astralscientific.com.au [astralscientific.com.au]

- 14. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 15. broadpharm.com [broadpharm.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

A Guide to the Spectroscopic Characterization of Bis(2,2-diethoxyethyl) Disulfide

This technical guide provides a detailed analysis of the expected spectroscopic data for Bis(2,2-diethoxyethyl) Disulfide, a compound of interest in various fields of chemical synthesis and materials science. Given the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and predictive models, to offer a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.

Introduction to this compound

This compound is an organic disulfide containing two acetal functionalities. Its structure presents a unique combination of a flexible disulfide linker and protected aldehyde groups, making it a potentially valuable building block in polymer chemistry, surface modification, and the synthesis of complex organic molecules. Accurate structural verification is paramount for its application, and spectroscopic techniques are the primary tools for this purpose. This guide will detail the predicted spectroscopic signatures that are crucial for its unambiguous identification.

The molecular structure of this compound is illustrated below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the molecule, the two (2,2-diethoxyethyl) groups are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 4.7 - 4.9 | Triplet | 2H | CH (acetal) | The proton on the carbon bearing two oxygen atoms (acetal) is significantly deshielded and is expected to appear at a high chemical shift. It will be split into a triplet by the adjacent CH₂ group. |

| ~ 3.5 - 3.7 | Quartet | 8H | O-CH₂ (ethoxy) | The methylene protons of the ethoxy groups are deshielded by the adjacent oxygen atom. They will be split into a quartet by the neighboring methyl protons. |

| ~ 2.9 - 3.1 | Doublet | 4H | S-CH₂ | The methylene protons adjacent to the sulfur atom are expected in this region. They are split into a doublet by the adjacent acetal proton. |

| ~ 1.2 - 1.4 | Triplet | 12H | CH₃ (ethoxy) | The methyl protons of the ethoxy groups are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 100 - 105 | CH (acetal) | Acetal carbons are highly deshielded and typically appear in this region.[3] |

| ~ 60 - 65 | O-CH₂ (ethoxy) | Carbons bonded to a single oxygen atom in an ether or acetal linkage are found in this range.[2][6] |

| ~ 40 - 45 | S-CH₂ | Carbons attached to sulfur are generally found at a higher field (lower ppm) compared to those attached to oxygen.[1] The presence of the disulfide will influence this shift.[7][8] |

| ~ 15 - 18 | CH₃ (ethoxy) | The methyl carbons of the ethoxy groups are expected in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 2970 - 2850 | Strong | C-H stretch (sp³) | Characteristic of all organic molecules with C-H single bonds.[9] |

| 1150 - 1050 | Strong | C-O stretch (acetal/ether) | The C-O single bond stretches in ethers and acetals give rise to strong absorptions in this region.[10][11][12] |

| 700 - 600 | Weak to Medium | C-S stretch | The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region. |

| 500 - 400 | Weak | S-S stretch | The disulfide bond stretch is a very weak absorption and can be difficult to observe. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₂₆O₄S₂), the molecular weight is 298.46 g/mol .

Predicted Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): A peak at m/z = 298 is expected, corresponding to the molecular ion.

-

Key Fragmentation Pathways:

-

α-cleavage adjacent to sulfur: Cleavage of the C-S bond can lead to the formation of a stabilized radical.

-

Cleavage of the S-S bond: Homolytic or heterolytic cleavage of the disulfide bond is a characteristic fragmentation for disulfides.[13][14][15]

-

α-cleavage adjacent to oxygen (in the ethoxy groups): Loss of an ethyl radical is a common fragmentation pattern for ethers.[16]

-

Loss of ethoxy groups: Fragmentation of the acetal can lead to the loss of ethoxy radicals (•OCH₂CH₃).

-

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, and if possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to confirm fragmentation pathways.

Conclusion

This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. While based on predictive data, the information presented herein is grounded in the fundamental principles of spectroscopic analysis and serves as a valuable resource for researchers working with this compound. Experimental verification of these predictions will be a crucial next step in solidifying our understanding of this molecule's properties.

References

-

Chemaxon. NMR Predictor. [Link]

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

nmrdb.org. Simulate and predict NMR spectra. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Mestrelab. Mnova NMRPredict. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Calgary. Chapter 18: Ethers and Epoxides; Thiols and Sulfides. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIH National Center for Biotechnology Information. Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. [Link]

-

Chemistry LibreTexts. 18.9 Spectroscopy of Ethers. [Link]

-

SpringerLink. 13C NMR chemical shifts can predict disulfide bond formation. [Link]

-

ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. Synthesis, Spectroscopic, and Structural Characterization of Organyl Disulfanides and a Tetrasulfanide. [Link]

-

ScienceDirect. Interaction of disulfides with metal ions and spectroscopic identification of the products. [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

NIH National Center for Biotechnology Information. Direct mass spectrometric characterization of disulfide linkages. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubMed. 13C NMR chemical shifts can predict disulfide bond formation. [Link]

-

National Programme on Technology Enhanced Learning. 13C NMR spectroscopy • Chemical shift. [Link]

-

Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

MDPI. Structures and Spectroscopic Properties of Polysulfide Radical Anions: A Theoretical Perspective. [Link]

-

NIH National Center for Biotechnology Information. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide: Synthesis, Properties, and Applications in Advanced Drug Delivery and Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2-diethoxyethyl) disulfide is a unique bifunctional molecule featuring a redox-cleavable disulfide bond and two acid-labile diethyl acetal moieties. This combination of functionalities makes it a highly attractive building block for the design of sophisticated, dual stimuli-responsive materials. In drug delivery, it can be incorporated as a linker that remains stable under physiological conditions but selectively releases its payload in the acidic and reductive microenvironments characteristic of tumor tissues and intracellular compartments. In polymer science, it serves as a versatile crosslinker or monomer for the creation of degradable and responsive hydrogels, micelles, and other polymeric architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, complete with detailed experimental protocols and an analysis of its role in the development of next-generation therapeutic and materials science platforms.

Introduction: The Power of Dual-Responsive Chemistry

In the quest for highly specific and efficient drug delivery systems, researchers are increasingly turning to stimuli-responsive materials that can undergo programmed changes in response to specific biological cues.[1][2] Similarly, the development of advanced polymers with tailored degradation profiles is a major focus in materials science. This compound emerges as a compelling molecule in this context, offering a dual mode of action. The disulfide bond is susceptible to cleavage by reducing agents such as glutathione, which is found in significantly higher concentrations inside cells compared to the extracellular environment.[3] The acetal groups, on the other hand, are stable at neutral pH but readily hydrolyze under acidic conditions, such as those found in endosomes and lysosomes.[1][4] This guide will delve into the specifics of this molecule, providing the technical details necessary for its synthesis and application in the lab.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 76505-71-0 | [5] |

| Molecular Formula | C₁₂H₂₆O₄S₂ | [5] |

| Molecular Weight | 298.46 g/mol | [5] |

| Appearance | Light yellow to yellow to orange clear liquid | [5] |

| Boiling Point | 155°C/8mmHg (lit.) | [5] |

| Density | 1.036 g/mL at 25 °C | [6] |

| Refractive Index (n20D) | 1.4720-1.4780 | [5] |

| Storage | -20°C, under inert atmosphere (e.g., Argon) | [6] |

Synthesis of this compound

Step 1: Synthesis of 2,2-Diethoxyethanethiol

The precursor thiol can be synthesized from 2-bromoacetaldehyde diethyl acetal via nucleophilic substitution with a thiolating agent. A common and effective method involves the use of thiourea.

Reaction Scheme:

Caption: Synthesis of 2,2-diethoxyethanethiol.

Experimental Protocol:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetaldehyde diethyl acetal and an equimolar amount of thiourea in ethanol. Heat the mixture to reflux for 2-3 hours. The isothiouronium salt will precipitate out of the solution upon cooling.

-

Hydrolysis: Collect the salt by filtration and wash with cold ethanol. Suspend the salt in an aqueous solution of sodium hydroxide (2-3 molar equivalents). Heat the mixture to reflux for 1-2 hours to hydrolyze the isothiouronium salt to the corresponding thiol.

-

Work-up and Purification: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,2-diethoxyethanethiol can be purified by distillation under reduced pressure.

Step 2: Oxidation to this compound

The synthesized thiol is then oxidized to form the disulfide bond. Several mild oxidizing agents can be employed for this transformation.

Reaction Scheme:

Caption: Oxidation of 2,2-diethoxyethanethiol.

Experimental Protocol (Example with Iodine):

-

Reaction Setup: Dissolve the purified 2,2-diethoxyethanethiol in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Oxidation: While stirring at room temperature, add a solution of iodine (I₂) in the same solvent dropwise until a faint persistent yellow color of iodine is observed, indicating the completion of the reaction. A catalytic amount of a weak base like triethylamine can be added to facilitate the reaction.

-

Work-up and Purification: Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution until the yellow color disappears. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups. The methine proton of the acetal will appear as a triplet, and the methylene protons adjacent to the sulfur will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethoxy groups, the methine carbon of the acetal, and the methylene carbon attached to the sulfur atom.

-

IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations of the alkyl groups, C-O stretching of the acetal, and the characteristic, though often weak, S-S stretching vibration.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the disulfide bond and loss of ethoxy groups.

Applications in Drug Delivery and Polymer Science

The unique dual-responsive nature of this compound makes it a valuable tool for researchers in drug development and materials science.